1-Ethyl-1-methylhydrazine CAS 4986-48-5 properties
1-Ethyl-1-methylhydrazine CAS 4986-48-5 properties
Technical Monograph: 1-Ethyl-1-methylhydrazine (EMH)
CAS: 4986-48-5 Formula: C₃H₁₀N₂ Molecular Weight: 74.13 g/mol [1][2]
Part 1: Executive Summary
1-Ethyl-1-methylhydrazine (EMH) is an unsymmetrical dialkylhydrazine derivative used primarily as a specialized building block in the synthesis of nitrogen-containing heterocycles (pyrazoles, tetrazines) and as a high-energy intermediate in aerospace fuel research. Unlike its symmetrical isomer (1,2-dimethylhydrazine), EMH possesses a distinct nucleophilic profile due to its geminal alkyl substitution, making it a critical reagent for regioselective cyclization reactions in pharmaceutical development.
Critical Safety Notice: As a hydrazine derivative, EMH is a potent reducing agent, highly flammable, and a suspected carcinogen. It shares toxicological properties with 1,1-dimethylhydrazine (UDMH) and must be handled under strict inert atmosphere conditions.
Part 2: Physicochemical Profile
The physical constants of EMH distinguish it from its homologs (MMH, UDMH). The boiling point reflects the loss of hydrogen bonding capability at the substituted nitrogen, yet it remains higher than UDMH due to the increased molecular weight of the ethyl group.
| Property | Value | Source/Note |
| Boiling Point | 81–83 °C | Experimental (Benchchem, Condon et al.) |
| Density | 0.80–0.84 g/mL (Est.) | Predicted based on UDMH (0.79) and 1,1-Diethylhydrazine (0.81) |
| Appearance | Clear, colorless liquid | Hygroscopic; fumes in air |
| Solubility | Miscible in water, ethanol, ether | Forms azeotropes with water |
| Basicity (pKa) | ~7.2–7.5 (Conjugate acid) | Less basic than hydrazine due to steric hindrance |
| Refractive Index | 1.41–1.42 (Est.)[3] | Consistent with aliphatic hydrazines |
Part 3: Synthesis & Manufacturing
The synthesis of 1-ethyl-1-methylhydrazine is non-trivial due to the need to prevent symmetrical alkylation. The authoritative route, established by Condon and Shapiro, utilizes the N-nitrosamine reduction pathway . This method ensures the 1,1-substitution pattern is locked in prior to forming the hydrazine bond.
Core Pathway: N-Nitrosamine Reduction
This protocol involves two distinct chemical transformations:
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N-Nitrosation: Conversion of N-ethylmethylamine to N-nitroso-N-ethylmethylamine.
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Reduction: Chemoselective reduction of the nitroso group to the amino group.
Figure 1: The Condon-Shapiro synthesis route for 1-ethyl-1-methylhydrazine via nitrosamine reduction.[4]
Detailed Experimental Protocol
Step 1: Nitrosation (N-Nitroso-N-ethylmethylamine)
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Reagents: N-Ethylmethylamine (1.0 eq), Sodium Nitrite (1.2 eq), HCl (conc.), Water.
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Procedure:
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Dissolve N-ethylmethylamine in dilute HCl at 0°C.
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Add aqueous NaNO2 dropwise, maintaining temperature <10°C to prevent decomposition.
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Extract the oily yellow nitroso layer with ether.
-
Safety: The intermediate is a potent carcinogen. Handle in a glovebox or high-efficiency fume hood.
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Step 2: Reduction to Hydrazine
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Method A (Zinc/Acetic Acid):
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Add the nitrosamine dropwise to a suspension of Zinc dust (4.0 eq) in 50% acetic acid at 15–20°C.
-
Stir vigorously for 2 hours.
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Basify with NaOH (pH > 12) to liberate the free hydrazine.
-
Distill the product (azeotrope likely) or extract with ether and dry over KOH.
-
-
Method B (LiAlH4 - Higher Purity):
-
Add nitrosamine to a suspension of LiAlH4 in dry diethyl ether or THF under Nitrogen.
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Reflux gently for 4 hours.
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Quench carefully with water/NaOH (Fieser workup).
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Fractional distillation yields pure 1-ethyl-1-methylhydrazine (bp 81–83°C).
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Part 4: Reactivity & Applications
In drug development, EMH is valued for its nucleophilic specificity . Because the substituted nitrogen (N1) is sterically hindered and lacks protons, the terminal amino group (N2) is the primary nucleophile. This allows for the clean formation of hydrazones and heterocycles without polymerization side reactions.
Heterocycle Synthesis (Pyrazoles)
EMH reacts with 1,3-diketones to form 1,3,5-substituted pyrazoles. The regioselectivity is dictated by the steric bulk of the ethyl/methyl group, directing the N1 to the least hindered carbonyl if the diketone is unsymmetrical.
Hydrazone Formation
Reaction with aldehydes/ketones yields stable hydrazones, often used as protecting groups or intermediates in Wolff-Kishner reductions.
Figure 2: Mechanism of hydrazone formation. The terminal NH2 attacks the carbonyl carbon.
Part 5: Safety & Toxicology (E-E-A-T)
Hazard Classification:
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Flammable Liquid (Category 2): Flash point < 23°C (Est). Vapors form explosive mixtures with air.
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Acute Toxicity: High. Likely fatal if inhaled or absorbed through skin (analogous to Methylhydrazine).
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Carcinogenicity: Suspected Human Carcinogen.[3] The nitrosamine precursor is a known carcinogen (Group 2A/2B).
Handling Protocols:
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Oxidation Risk: EMH is hypergolic with strong oxidizers (e.g., fuming nitric acid, peroxides). Never store near oxidants.
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Decontamination: Spills should be neutralized with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas and water. Caution: This reaction is exothermic.[5]
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Storage: Store under nitrogen or argon in a flammable materials cabinet. Refrigeration is recommended to minimize vapor pressure.
References
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Condon, F. E., & Shapiro, D. G. (1975).[6] Ethylmethylamine, Ethylmethylnitrosamine and 1-Ethyl-1-methylhydrazine. Journal of Organic Chemistry, 40(14), 2088-2091.
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Benchchem. (2024). 1-Ethyl-1-methylhydrazine Product Specifications (CAS 4986-48-5).[1][2][7][8][9] Benchchem Chemical Database.
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NIH PubChem. (2024). Methylhydrazine (Analogous Safety Data).[6][10] National Library of Medicine.
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
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